molecular formula C9H18O2 B571082 9,9,9-三氘壬酸 CAS No. 134646-27-8

9,9,9-三氘壬酸

货号 B571082
CAS 编号: 134646-27-8
分子量: 161.259
InChI 键: FBUKVWPVBMHYJY-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9,9,9-Trideuteriononanoic acid, also known as Nonanoic-9,9,9-d3 acid, is a heterocyclic organic compound with the molecular formula C9H15D3O2 and a molecular weight of 161.26 . It is stable if stored under recommended conditions .


Molecular Structure Analysis

The molecular structure of 9,9,9-Trideuteriononanoic acid consists of nine carbon atoms, fifteen hydrogen atoms, three deuterium atoms, and two oxygen atoms . The InChI key is FBUKVWPVBMHYJY-FIBGUPNXSA-N . Further structural analysis would require more specific data or advanced analytical techniques.

科学研究应用

生物氢化和微生物还原

微生物如纤维溶血丁酸杆菌对不饱和脂肪酸(如亚油酸)进行的生物氢化涉及转-11-辛烯酸的形成。在重水(D2O)中进行的实验显示,在这一还原过程中,氘(如9,9,9-三氘壬酸的情况)被合并到减少的碳原子上,表明同位素效应,并指向质子和氢化物离子在这一还原过程中的作用(Rosenfeld & Tove, 1971)

维生素A衍生物的合成

从2,2,6-三甲基环己酮等化合物出发,已经实现了维生素A衍生物(如9-顺式-视黄酸)的合成。这种方法扩展到合成氘和氚标记的9-顺式-视黄酸,突显了在生物研究中使用三氘壬酸衍生物制备同位素标记分子的重要性(Tadikonda等,1997)

脱落酸代谢

研究发现了植物中脱落酸(ABA)代谢的新途径,其中使用氘代谢物的类似物来研究代谢途径。这些研究中的氘的合并表明了像9,9,9-三氘壬酸这样的化合物在追踪和理解复杂生物过程中的实用性(Zhou et al., 2004)

光谱研究

高分辨率光谱研究,如对氘化硝酸(DNO3)进行的研究,依赖于氘的合并来探索分子结构和行为。这突显了像9,9,9-三氘壬酸这样的氘化化合物在先进光谱分析中的相关性(Tan等,1991)

类胡萝卜素和植物激素

关于类胡萝卜素和植物激素(如ABA)的研究指出了类胡萝卜素前体在植物应激反应中的作用。使用氘化合物来追踪生物合成途径,展示了像9,9,9-三氘壬酸这样的分子在植物生物化学研究中的应用(Parry & Horgan, 1991)

生物合成中的立体特异反应

通过使用氘化合物,可以便于研究生物合成过程中的氢去除的立体化学,例如植物中将过氧化脂肪酸转化为其他化合物的过程。这凸显了9,9,9-三氘壬酸在理解特定酶机制中的实用性(Fahlstadius & Hamberg, 1990)

属性

IUPAC Name

9,9,9-trideuteriononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKVWPVBMHYJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9,9-Trideuteriononanoic acid

Synthesis routes and methods

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aralkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
glycyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glycyl and α-glutamyl carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
isopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
2,4-dinitrophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9,9-Trideuteriononanoic acid
Reactant of Route 2
Reactant of Route 2
9,9,9-Trideuteriononanoic acid
Reactant of Route 3
9,9,9-Trideuteriononanoic acid
Reactant of Route 4
Reactant of Route 4
9,9,9-Trideuteriononanoic acid
Reactant of Route 5
Reactant of Route 5
9,9,9-Trideuteriononanoic acid
Reactant of Route 6
Reactant of Route 6
9,9,9-Trideuteriononanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。